Methyl 2-[({4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-({4-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate group, a tetrahydrofuran ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the benzoate group: This step involves the esterification of the benzoic acid derivative with methanol.
Formation of the amide linkage: This is typically done by reacting the benzoate ester with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({4-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate: This compound has a similar structure but differs in the position of the functional groups.
Methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate: Another similar compound with slight variations in the molecular structure.
Uniqueness
Methyl 2-({4-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoate is unique due to its specific arrangement of functional groups and the presence of both a tetrahydrofuran ring and a benzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 2-[[4-(oxolane-2-carbonylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-20(25)15-5-2-3-6-16(15)22-18(23)13-8-10-14(11-9-13)21-19(24)17-7-4-12-27-17/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDXOKQNEYGZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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